molecular formula C16H23NO2 B1338619 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 77253-85-1

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B1338619
CAS RN: 77253-85-1
M. Wt: 261.36 g/mol
InChI Key: AJXKMSUIFIQZDT-UHFFFAOYSA-N
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Patent
US08278319B2

Procedure details

Hydrogen chloride solution (50 ml, 6 mol/l) was added dropwise over 10 min to N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine (4 g, 14 mmol) at 0° C. The cooling bath was removed and the solution stirred for 16 h at 25° C. Extraction was performed with ethyl acetate (3×50 ml), the aqueous phase was rendered alkaline with sodium hydroxide solution (6 mol/l) (pH=14) and extracted with dichloromethane (4×100 ml). The combined dichloromethane phases were washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated to small volume under vacuum. The crude product was purified by column chromatography (silica gel) with 5% methanol in dichloromethane. Yield: 67%
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[C:3]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5][CH2:4]1>Cl>[CH3:1][N:2]([CH3:19])[C:3]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:12][CH2:11][C:6](=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 16 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
EXTRACTION
Type
EXTRACTION
Details
Extraction
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×100 ml)
WASH
Type
WASH
Details
The combined dichloromethane phases were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel) with 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(C1(CCC(CC1)=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.